2-Butyl-6-methoxynaphthalene
Overview
Description
2-Butyl-6-methoxynaphthalene, also known as 6-methoxy-2-butyl-naphthalene, is a chemical compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol . It is a potential impurity of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Butyl-6-methoxynaphthalene involves the use of chromium carbene complexes. The procedure includes the following steps :
- An oven-dried, three-necked, round-bottomed flask is equipped with a nitrogen inlet, magnetic stirring bar, thermometer, and reflux condenser under an inert nitrogen atmosphere.
- The flask is charged with 4-dimethylaminopyridine, tetrahydrofuran, 1-hexyne, acetic anhydride, triethylamine, and pentacarbonyl [phenyl (methoxy)chromium]carbene.
- The solution is heated to reflux with an oil bath until the chromium complex is consumed.
- The solution is then cooled, and silica gel is added. Volatile organic material is removed under reduced pressure.
- The green solids are transferred to a filter funnel and washed with hexane. The hexane filtrate is concentrated under reduced pressure to give the crude product.
- The crude product is purified by silica gel chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Butyl-6-methoxynaphthalene has several scientific research applications, including :
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated as a potential impurity in pharmaceutical formulations, particularly in the context of Nabumetone.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methoxynaphthalene is not well-defined. as a potential impurity of Nabumetone, it may share some similar pathways. Nabumetone works by inhibiting the production of prostaglandins, which are chemicals in the body that contribute to inflammation, pain, and fever . The molecular targets and pathways involved in the action of this compound require further research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene:
Nabumetone: A nonsteroidal anti-inflammatory drug used to relieve pain and reduce inflammation.
Uniqueness
2-Butyl-6-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its role as a potential impurity in Nabumetone also highlights its relevance in pharmaceutical quality control.
Properties
IUPAC Name |
2-butyl-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLRUUACNLOUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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